molecular formula C45H69NO3 B14238522 Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- CAS No. 350484-86-5

Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-

Cat. No.: B14238522
CAS No.: 350484-86-5
M. Wt: 672.0 g/mol
InChI Key: RGOCYENVUZEPPO-UHFFFAOYSA-N
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Description

Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is known for its unique structure, which includes multiple phenol groups and bulky tert-butyl groups, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- typically involves the reaction of phenol derivatives with nitrilotris(methylene) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

Scientific Research Applications

Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, while the bulky tert-butyl groups can influence the compound’s steric properties, affecting its binding affinity and specificity . The nitrilotris(methylene) moiety can act as a chelating agent, binding to metal ions and influencing their reactivity.

Properties

CAS No.

350484-86-5

Molecular Formula

C45H69NO3

Molecular Weight

672.0 g/mol

IUPAC Name

2-[[bis[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]amino]methyl]-4,6-ditert-butylphenol

InChI

InChI=1S/C45H69NO3/c1-40(2,3)31-19-28(37(47)34(22-31)43(10,11)12)25-46(26-29-20-32(41(4,5)6)23-35(38(29)48)44(13,14)15)27-30-21-33(42(7,8)9)24-36(39(30)49)45(16,17)18/h19-24,47-49H,25-27H2,1-18H3

InChI Key

RGOCYENVUZEPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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